Product packaging for 1-Fluoro-4-(2-nitrovinyl)benzene(Cat. No.:CAS No. 5153-69-5)

1-Fluoro-4-(2-nitrovinyl)benzene

Cat. No.: B3021391
CAS No.: 5153-69-5
M. Wt: 167.14 g/mol
InChI Key: VRFSQVFSQAYHRU-AATRIKPKSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The presence of the fluorine atom and the reactive nitrovinyl group confers distinct properties to 1-fluoro-4-(2-nitrovinyl)benzene (B1309969), making it a valuable intermediate in various chemical reactions. guidechem.comontosight.ai Fluorinated aromatic compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial, analgesic, anticancer, and antiviral properties. nih.govresearchgate.net The nitrovinyl group, being a good Michael acceptor, readily participates in conjugate addition reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. researchgate.net

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. For instance, it has been used in the synthesis of compounds targeting the 5-hydroxytryptamine type 1A receptor and as a component in the development of inhibitors for enzymes like peptide deformylase. nih.govbiosynth.com The high reactivity of the nitroalkene moiety makes it a crucial synthetic handle for accessing complex molecules with potential biological relevance. researchgate.net

Overview of Research Trajectories and Scope

Research involving this compound is multifaceted, spanning from the development of efficient synthetic methods to the exploration of its utility in creating novel chemical entities. Scientists have explored various synthetic routes to this compound, including the nitration of 4-fluorostyrene (B1294925) and the reaction of 4-fluorobenzaldehyde (B137897) with nitromethane (B149229). ontosight.aismolecule.com

A significant area of research focuses on its application in asymmetric synthesis, aiming to produce enantiomerically pure compounds, which is crucial for the development of effective and safe pharmaceuticals. biosynth.com Studies have demonstrated its use in the enantioselective synthesis of cyclohexenol (B1201834) derivatives and in palladium-catalyzed hydroamination reactions. researchgate.net The compound also serves as a precursor for the synthesis of multi-substituted pyrroles, a class of heterocyclic compounds with diverse biological activities. jmchemsci.com The ongoing investigation into the reactions and applications of this compound highlights its continued importance as a versatile tool in the hands of organic and medicinal chemists.

PropertyValue
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
AppearanceYellow solid
Melting Point102-103 °C
Boiling Point254.5 °C at 760 mmHg
Density1.276 g/cm3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B3021391 1-Fluoro-4-(2-nitrovinyl)benzene CAS No. 5153-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSQVFSQAYHRU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281213
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5153-69-5, 706-08-1
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Record name Styrene, p-fluoro-beta-nitro-
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Record name Styrene, p-fluoro-beta-nitro-, (E)-
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Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Record name p-fluoro-β-nitrostyrene
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Synthetic Methodologies and Route Optimization for 1 Fluoro 4 2 Nitrovinyl Benzene

Established Synthetic Pathways

The preparation of 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969) can be achieved through various well-documented methods in organic chemistry. These pathways often begin with commercially available starting materials and employ robust and high-yielding reactions.

Heck-Type Coupling Reactions Utilizing Palladium Catalysis

The Mizoroki-Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by palladium complexes. wikipedia.orgmdpi.comyoutube.com This reaction has been specifically applied to the synthesis of this compound. nih.govresearchgate.net The process typically involves the reaction of an aryl halide, such as 1-bromo-4-fluorobenzene (B142099), with nitroethene in the presence of a palladium catalyst. nih.govresearchgate.net

The catalytic cycle is understood to begin with the oxidative addition of the palladium(0) catalyst to the aryl halide bond. wikipedia.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final steps involve a beta-hydride elimination to form the substituted alkene product and subsequent reductive elimination to regenerate the active Pd(0) catalyst. wikipedia.org One of the significant advantages of the Heck reaction is its high degree of stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

A specific protocol for this synthesis has been reported, outlining the precise reagents and conditions required. nih.govresearchgate.net

Table 1: Heck-Type Synthesis of this compound

Reagent Role Exemplary Molar Ratio/Details
1-Bromo-4-fluorobenzene Aryl Halide 1.0 equivalent
Nitroethene Alkene 1.5 equivalents
Palladium(II) Acetate (B1210297) Catalyst Precursor 0.88 equivalents
Cesium Carbonate Base 3.0 equivalents
Tetrabutylammonium (B224687) bromide Phase Transfer Catalyst 2.0 equivalents
N,N-dimethylformamide (DMF) Solvent 20 mL
Condition Value
Temperature 353 K (80 °C)
Reaction Time 14 hours

This interactive table summarizes the reaction conditions based on a documented laboratory procedure. nih.govresearchgate.net

Knoevenagel Condensation Approaches from Aldehydes and Nitroalkanes

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a nitroalkane. researchgate.net For the synthesis of this compound, this approach involves the condensation of 4-fluorobenzaldehyde (B137897) with nitromethane (B149229).

The reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. The base facilitates the deprotonation of the nitroalkane, creating a nucleophilic nitronate anion. This anion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration, often promoted by heat, to yield the final nitroalkene product. This elimination step generally results in the thermodynamically more stable (E)-isomer as the major product.

Table 2: Representative Conditions for Knoevenagel Condensation

Reagent Role
4-Fluorobenzaldehyde Aldehyde Substrate
Nitromethane Active Methylene Compound
Ammonium Acetate Catalyst
Acetic Acid Solvent
Condition Value

This interactive table outlines typical reagents and conditions for the Knoevenagel condensation to produce this compound.

Decarboxylative Nitration Protocols

Decarboxylative nitration offers an alternative route to nitroolefins from α,β-unsaturated carboxylic acids. chemrevlett.com In this approach, a compound like 4-fluorocinnamic acid would serve as the starting material for synthesizing this compound. The reaction effectively replaces the carboxylic acid group with a nitro group.

Several reagent systems have been developed to achieve this transformation. One method involves using nitric acid as the nitro source in the presence of a radical initiator like azobisisobutyronitrile (AIBN). chemrevlett.com Another reported protocol utilizes ceric ammonium nitrate (B79036) (CAN) as the nitrating agent for electron-rich cinnamic acids. chemrevlett.com These reactions are believed to proceed through a free radical mechanism. chemrevlett.com

Photoredox-Catalyzed Synthesis Strategies

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comnsf.gov While a specific, optimized protocol for the synthesis of this compound using this method is not extensively documented, the principles of photoredox catalysis suggest potential synthetic routes.

These strategies often involve the generation of radical intermediates. For instance, a suitable photocatalyst, upon excitation by visible light, could facilitate the formation of an aryl radical from a precursor like 4-fluorobenzenediazonium (B14715802) salt or 4-fluorobenzoic acid. This radical could then be coupled with a vinylating agent that carries the nitro group. Alternatively, photoredox catalysis can be employed in aminofluorosulfonylation reactions of olefins, showcasing its utility in complex multi-component reactions that could be adapted for this synthesis. rsc.org The development of such a pathway would represent a novel and sustainable approach, benefiting from the mild reaction conditions characteristic of photoredox catalysis. mdpi.com

Advanced Synthetic Strategies and Mechanistic Insights

Beyond established pathways, research into advanced synthetic methods focuses on achieving greater control over reaction outcomes, particularly stereochemistry.

Stereoselective Synthesis of this compound Isomers

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its structure, with the (E)-isomer being the more thermodynamically stable and commonly synthesized form. nih.govresearchgate.net

Heck Reaction: The Heck reaction is well-known for its excellent trans selectivity. organic-chemistry.org The stereochemical outcome is dictated by the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. This mechanistic sequence inherently leads to the formation of the (E)-alkene.

Knoevenagel Condensation: This reaction also predominantly yields the (E)-isomer. The preference is driven by the elimination step, which proceeds through a lower energy transition state that minimizes steric interactions, leading to the more stable trans product.

While the synthesis of the (E)-isomer is straightforward, the stereoselective synthesis of the less stable (Z)-isomer presents a significant challenge. Achieving this would likely require the design of specialized catalysts or reaction conditions that can override the inherent thermodynamic preference for the (E)-isomer. For example, in other systems, specific ligands in palladium catalysis or the use of photochemical isomerization have been employed to access (Z)-isomers. However, a dedicated method for the (Z)-selective synthesis of this compound is not prominently described in the literature.

Catalyst Design and Performance in Synthesis of this compound

The synthesis of this compound, a compound of interest in organic synthesis, is achieved through various catalytic methodologies. The choice of catalyst is crucial as it dictates the efficiency, selectivity, and environmental impact of the synthetic route. This section explores palladium-based systems, emerging iron-based catalysts, and innovative organocatalytic approaches, focusing on their design and performance.

Palladium-Based Catalytic Systems

Palladium catalysts are well-established for their efficacy in forming carbon-carbon bonds. One documented method for synthesizing 1-fluoro-4-[(E)-2-nitrovinyl]benzene employs a Heck-type reaction. This approach utilizes palladium acetate as the catalyst to couple an aryl halide with an alkene.

A specific protocol involves the reaction of 1-bromo-4-fluorobenzene with nitroethene. nih.govresearchgate.net The catalytic system is composed of palladium acetate, with cesium carbonate acting as the base and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is typically conducted in N,N-dimethylformamide (DMF) under a nitrogen atmosphere at an elevated temperature. nih.govresearchgate.net The crude product obtained from this reaction requires purification by column chromatography to yield the desired (E)-isomer. nih.govresearchgate.net

Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis

Parameter Condition
Catalyst Palladium acetate
Reactants 1-Bromo-4-fluorobenzene, Nitroethene
Base Cesium carbonate
Additive Tetrabutylammonium bromide
Solvent N,N-dimethylformamide (DMF)
Temperature 353 K (80 °C)
Atmosphere Nitrogen

| Reaction Time | 14 hours |

Iron-Based Catalysis

As the field of organic synthesis moves towards more sustainable practices, there is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron. Iron-based catalysts offer a cost-effective and environmentally benign option for various organic transformations.

In the context of synthesizing β-nitrostyrene derivatives, a class to which this compound belongs, iron tetraarylporphyrin systems have been patented as effective catalysts. This method facilitates a one-pot reaction from styrene (B11656) derivatives. The process involves reacting a styrene, such as p-fluorostyrene, in a system containing an iron (III) tetraarylporphyrin catalyst, ammonium iodide, and tert-butyl hydroperoxide. This reaction typically yields the (E)-β-nitrostyrene derivative with high selectivity.

The reaction conditions are generally optimized for temperature and time to maximize yield. Acetonitrile and/or ethanol (B145695) are used as solvents. This iron-catalyzed approach represents a promising alternative to traditional methods, aligning with the principles of green chemistry by utilizing a more sustainable metal catalyst.

Table 2: Iron-Tetraarylporphyrin Catalyzed Synthesis of (E)-β-Nitrostyrene Derivatives

Parameter Condition
Catalyst Iron (III) tetraarylporphyrin (e.g., iron tetraphenylporphyrin (B126558) chloride)
Substrate Styrene derivative (e.g., p-fluorostyrene)
Reagents Ammonium iodide, tert-butyl hydroperoxide
Solvent Acetonitrile and/or Ethanol
Temperature 100-130 °C

| Reaction Time | 3-9 hours |

Hydrogen-Bond Donor Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of β-nitrostyrenes, the Henry (or nitroaldol) reaction is a fundamental carbon-carbon bond-forming step. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a nitroalkane with an aldehyde, which, for this compound, would be nitromethane and 4-fluorobenzaldehyde, respectively. Subsequent dehydration of the resulting β-nitro alcohol yields the target nitroalkene. wikipedia.org

Hydrogen-bond donor organocatalysts, particularly those based on thiourea (B124793) scaffolds, have proven to be highly effective in promoting Henry reactions. mdpi.com These catalysts function by activating the carbonyl group of the aldehyde through a network of hydrogen bonds. This activation lowers the energy of the transition state, facilitating the nucleophilic attack of the nitronate anion (formed from the nitroalkane and a base). The bifunctional nature of some of these catalysts, possessing both a hydrogen-bond donating moiety and a basic site, can lead to high efficiency and stereoselectivity. mdpi.com

The proposed mechanism involves the thiourea moiety forming hydrogen bonds with the aldehyde's carbonyl oxygen, thus increasing its electrophilicity. This makes it more susceptible to attack by the nitronate, leading to the formation of the β-nitro alcohol intermediate, which can then be dehydrated to this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of this compound and related β-nitrostyrenes, several strategies can be employed to enhance the sustainability of the process.

Use of Greener Catalysts: The shift from palladium-based catalysts to iron-based systems is a prime example of a greener approach. Iron is more abundant, cheaper, and has lower toxicity compared to palladium, reducing both the environmental footprint and the cost of the synthesis. researchgate.net

One-Pot Procedures: "One-pot" reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable. unirioja.es They reduce the use of solvents for workup and purification, minimize waste generation, and save time and energy. The iron-catalyzed synthesis of β-nitrostyrenes from styrenes is an example of such a process.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is a green technique that can dramatically reduce reaction times compared to conventional heating. For the Henry reaction, a key step in one of the synthetic routes to β-nitrostyrenes, microwave irradiation has been shown to shorten reaction times from several hours to just a few minutes, while also simplifying work-up procedures. rsc.org

Greener Solvents: The choice of solvent is a critical aspect of green chemistry. While many syntheses of this compound use traditional organic solvents like DMF, research into greener alternatives is ongoing. Ionic liquids, for instance, have been studied as alternative media for the synthesis of β-nitrostyrene, offering potential advantages in terms of recyclability and low vapor pressure. researchgate.net Furthermore, developing reactions that can be performed in water or under solvent-free conditions represents a significant advancement in sustainable synthesis. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Derivatization of 1 Fluoro 4 2 Nitrovinyl Benzene

Electrophilic and Nucleophilic Reactions of the Nitrovinyl Moiety

The nitrovinyl group is a potent Michael acceptor, making it susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity is the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael addition, or 1,4-addition, is a cornerstone reaction for 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969). metu.edu.tr In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system. metu.edu.tr Various nucleophiles, including aldehydes, malonates, and nitroalkanes, have been successfully employed in Michael additions with this substrate.

For instance, the asymmetric Michael addition of aldehydes to (E)-1-fluoro-4-(2-nitrovinyl)benzene has been achieved with high efficiency using chiral organocatalysts. rsc.org Similarly, dimethyl malonate adds to (E)-1-fluoro-4-(2-nitrovinyl)benzene in the presence of a cinchonine (B1669041) derivative catalyst to produce dimethyl (R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate. buchler-gmbh.com The reaction of 1-nitropropane (B105015) with (E)-1-fluoro-4-(2-nitrovinyl)benzene, catalyzed by a bifunctional 2-aminoDMAP/thiourea (B124793) organocatalyst, yields the corresponding 1,3-dinitro compound. metu.edu.tr

Table 1: Examples of Michael Addition Reactions with this compound

Michael DonorCatalystProductReference
Propyl aldehydePerhydroindolic acidEnantioselective product of (E)-1-fluoro-4-(2-nitrovinyl)benzene and propyl aldehyde rsc.org
Dimethyl malonate1-(3,5-bis(trifluoromethyl)phenyl)-3-((R)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thioureadimethyl (R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate buchler-gmbh.com
1-NitropropaneBifunctional 2-aminoDMAP/thiourea organocatalyst1-((2S,3S)-1,3-dinitropentan-2-yl)-4-fluorobenzene metu.edu.tr
Hexanal (B45976)N-Sulfinylpyrrolidine-containing ureaMichael adduct of hexanal and 4-fluoro-β-nitrostyrene beilstein-journals.org

The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. While not a direct reaction of this compound itself, the compound is a product of the Henry reaction between 4-fluorobenzaldehyde (B137897) and nitromethane (B149229). smolecule.com

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines. frontiersin.org These products are valuable intermediates in organic synthesis. frontiersin.org Organocatalysts, such as dihydroquinine derivatives, have been employed to promote one-pot Michael/aza-Henry/lactamization reactions to synthesize complex heterocyclic structures. buchler-gmbh.com

The sulfa-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated compound. This reaction has been applied to nitroalkenes, including derivatives of this compound, using organocatalysts to achieve high enantioselectivity. researchgate.net For example, a sulfinylurea organocatalyst has been used for the highly selective Michael addition of thioacetic acid to aromatic nitroalkenes, leading to the formation of chiral β-aminothiols. beilstein-journals.org

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the creation of densely functionalized products. wikipedia.orgbakerlab.org While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of activated alkenes suggests its potential as a substrate in MBH reactions. wikipedia.orgprinceton.edu The reaction is generally slow, but various strategies can be employed to accelerate it, such as the use of specific catalysts and protic solvents. organic-chemistry.org

Aromatic Substitution and Functionalization of the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound can also undergo chemical transformations, primarily through nucleophilic aromatic substitution.

The fluorine atom on the benzene (B151609) ring is a potential site for nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitrovinyl group, particularly the nitro portion, activates the ring towards such reactions. The regioselectivity of these substitutions is influenced by the electronic nature of the substituents on the aromatic ring. Computational models like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitutions, which proceed through a different mechanism but highlight the importance of substituent effects on aromatic reactivity. nih.gov In the case of nucleophilic aromatic substitution on a related compound, 1-fluoro-2-nitrobenzene, the reaction with amidines proceeds via substitution of the fluorine atom. researchgate.net This suggests that the fluorine atom in this compound could be displaced by strong nucleophiles, leading to further functionalization of the aromatic core.

Strategies for Further Halogenation or Modification of the Fluorine Substituent

While this compound is itself a halogenated compound, its structure allows for potential further halogenation or modification of the existing fluorine substituent, primarily through nucleophilic aromatic substitution or electrophilic aromatic substitution mechanisms.

The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr) . This is due to the strong electron-withdrawing effect of the para-nitrovinyl group, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. The nitrovinyl group, similar to a nitro group, deactivates the ring towards electrophiles but activates it for nucleophilic attack, particularly at the positions ortho and para to it. Consequently, the fluorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to that of 1-fluoro-4-nitrobenzene, where the fluorine is readily displaced by nucleophiles like amines, alkoxides, and thiolates. For this compound, reaction with a strong nucleophile could replace the fluorine atom to introduce other functional groups, thereby modifying the substituent at this position.

Conversely, introducing additional halogen atoms via electrophilic aromatic substitution is more challenging due to the deactivating nature of the nitrovinyl group. Both the fluorine atom and the nitrovinyl group are deactivating, making the aromatic ring less susceptible to attack by electrophiles. However, the directing effects of the existing substituents would guide any potential halogenation. The fluorine atom is an ortho-, para-director, while the nitrovinyl group is a meta-director. Given that the para position is occupied, electrophilic attack would be directed to the positions ortho to the fluorine (C3 and C5) and meta to the nitrovinyl group (also C3 and C5). Therefore, if forced under harsh conditions, halogenation would be expected to occur at the C3 and/or C5 positions of the benzene ring.

Cycloaddition Reactions and Heterocycle Formation

The electron-deficient nature of the double bond in this compound makes it an excellent participant in cycloaddition reactions, serving as a key precursor for the synthesis of various heterocyclic systems.

A notable application of this compound is in the synthesis of monofluorinated pyrrole (B145914) derivatives. Research has demonstrated a catalyst-free, two-step process for this transformation. lookchem.com The first step involves a conjugate addition (Michael addition) of pyrrole to the β-fluoro-β-nitrostyrene system. beilstein-journals.org In this reaction, the pyrrole acts as a nucleophile, attacking the β-carbon of the nitrovinyl group of this compound. This reaction typically proceeds under solvent-free conditions at room temperature to afford a 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole adduct in high yield. lookchem.combeilstein-journals.org

The second step is a base-induced elimination of nitrous acid (HNO₂) from the adduct. beilstein-journals.org This elimination step is highly selective, favoring the removal of HNO₂ over hydrogen fluoride (B91410) (HF), and leads to the formation of a new double bond, yielding the desired 2-(2-fluoro-1-arylvinyl)-1H-pyrrole. beilstein-journals.org This method provides an effective route to novel vinylpyrroles that are otherwise difficult to access.

Synthesis of 2-(1-(4-fluorophenyl)-2-fluoro-vinyl)-1H-pyrrole
StepReactantsConditionsProductYield
1. Conjugate AdditionThis compound, PyrroleSolvent-free, Room Temperature, 25-30 h2-(1-(4-fluorophenyl)-2-nitroethyl)-1H-pyrroleQuantitative
2. Elimination2-(1-(4-fluorophenyl)-2-nitroethyl)-1H-pyrrole, DBUAcetonitrile, Room Temperature, 15-18 h2-(2-Fluoro-1-(4-fluorophenyl)vinyl)-1H-pyrroleUp to 85%

Phenanthridinones are an important class of nitrogen-containing heterocycles found in various natural products and pharmacologically active compounds. nih.gov While no direct synthesis of phenanthridinones from this compound has been explicitly reported, its chemical functionalities suggest potential synthetic pathways based on established methods. nih.gov

One plausible strategy would involve the reduction of the nitrovinyl group. The reduction of both the double bond and the nitro group can be achieved using various reagents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, to yield 2-(4-fluorophenyl)ethan-1-amine. This primary amine could then be acylated with a suitable 2-halobenzoyl chloride to form an N-(2-(4-fluorophenyl)ethyl)-2-halobenzamide intermediate. This intermediate could then undergo an intramolecular C-H amidation or a palladium-catalyzed intramolecular C-N coupling reaction, both of which are established methods for the synthesis of phenanthridinone scaffolds, to construct the final tricyclic system. nih.gov This proposed route leverages the reactivity of the nitrovinyl group to install the necessary amine functionality for the key cyclization step.

An intriguing reaction involving derivatives of β-nitrostyrene is the generation of nitroso heterocyclic ketene (B1206846) aminals. Research has shown that (E)-1-nitro-4-(2-nitrovinyl)benzene can act as a nitrosating agent in a novel C-N cleavage reaction to synthesize 2-nitroso heterocyclic ketene aminals (HKAs). researchgate.net In this process, the nitrobenzenyl nitroethene reacts with an HKA, leading to the cleavage of the C-N bond of the nitroethene and the transfer of a nitroso group to the α-carbon of the HKA.

Given the electronic similarities between a nitro group and a fluoro group as electron-withdrawing substituents on the benzene ring, it is anticipated that this compound could undergo a similar transformation. The reaction is believed to proceed through an oxidation and selective nitroso reaction mechanism. This synthetic strategy is notable for its excellent selectivity and straightforward purification. researchgate.net The use of this compound in this context would expand the utility of this compound as a reagent for the functionalization of other heterocyclic systems through a unique C-N bond cleavage and nitrosation pathway.

Computational Chemistry and Theoretical Studies on 1 Fluoro 4 2 Nitrovinyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimizations and electronic property analysis due to its favorable balance of accuracy and computational cost google.com.

Geometry optimization calculations aim to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969), DFT calculations would predict its lowest-energy conformation. Experimental crystallographic data has shown the molecule to be almost planar, with the conformation across the carbon-carbon double bond being trans nih.govresearchgate.net. A successful geometry optimization using DFT should converge to a structure consistent with these experimental findings.

Once the geometry is optimized, further DFT calculations can elucidate the electronic properties of the molecule. Key analyses include:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps help identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), providing insights into intermolecular interactions nih.gov.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule nih.gov.

ParameterDescriptionTypical Application for this compound
Optimized GeometryThe lowest-energy 3D structure of the molecule.Confirmation of planarity and trans conformation of the vinyl group.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Assessment of chemical reactivity and electronic excitation properties.
MEP MapA plot of the electrostatic potential on the molecule's surface.Identification of nucleophilic (negative potential, on nitro group) and electrophilic (positive potential) sites.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: A variety of exchange-correlation functionals are available, each with different strengths. Common choices include hybrid functionals like B3LYP or range-separated functionals like ωB97XD, which often provide reliable results for organic molecules nih.gov.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Ahlrichs-style basis sets (e.g., def2-SVP, def2-TZVP) are widely used google.comnih.gov. Larger basis sets with polarization and diffuse functions generally yield more accurate results, albeit at a higher computational cost.

For this compound, which consists of first- and second-row elements (C, H, F, N, O), all-electron basis sets are typically used. Pseudopotentials are generally not required, as their primary use is to replace the core electrons of heavy elements to simplify calculations, which are absent in this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

In a molecular docking simulation, this compound would be treated as the ligand. The simulation algorithm samples a large number of possible conformations of the ligand within the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol nih.gov.

The simulation provides detailed models of the binding pose, highlighting key intermolecular interactions, which can include:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking between aromatic rings

Electrostatic interactions

For instance, docking studies of similar sulfonamide derivatives have identified interactions with specific amino acid residues like Gln92 and Thr200 in the active site of carbonic anhydrase nih.govresearchgate.net. A similar analysis for this compound would identify its specific interacting residues in a given protein target.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Protein Residues
Hydrogen Bond AcceptorOxygen atoms of the nitro group.Serine, Threonine, Tyrosine, Asparagine, Glutamine
Pi-Pi StackingFluorobenzene (B45895) ring.Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsFluorobenzene ring and vinyl group.Alanine, Valine, Leucine, Isoleucine

Docking simulations are crucial for characterizing the binding site. The primary binding site on a receptor, where the endogenous substrate binds, is known as the orthosteric site nih.gov. However, ligands can also bind to other, distal sites on the protein, known as allosteric sites nih.govscispace.com.

Computational studies can explore the binding of this compound to both orthosteric and potential allosteric sites. Binding to an allosteric site can modulate the protein's function by inducing a conformational change that affects the orthosteric site's activity scispace.com. Such studies can determine if the compound is likely to act as a competitive inhibitor (binding at the orthosteric site) or as an allosteric modulator. The analysis involves examining the amino acid residues that constitute the binding pocket and the conformational changes in the protein upon ligand binding.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways scielo.br.

For this compound, computational studies could be used to investigate its synthesis reaction, such as the Heck reaction used in its preparation nih.govresearchgate.net. Such a study would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and products.

Transition State (TS) Searching: Locating the highest-energy point along the reaction coordinate, which represents the activation energy barrier. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By comparing the activation energies of different possible pathways, these computational approaches can explain the regioselectivity and stereoselectivity of a reaction and rationalize the experimental outcomes scielo.br.

Transition State Analysis and Reaction Pathway Determination

The formation of this compound typically proceeds via the condensation of 4-fluorobenzaldehyde (B137897) with nitromethane (B149229). Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic steps involved.

The reaction is generally understood to initiate with the deprotonation of nitromethane by a base to form a nitronate anion. This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation yields a nitroalkanol, which can then undergo dehydration to form the final product, this compound.

Computational analyses of similar condensation reactions, such as the Knoevenagel condensation, have identified the key transition states along this pathway. For instance, in a piperidine-catalyzed Knoevenagel condensation of acetylacetone (B45752) with benzaldehyde (B42025), theoretical calculations have shown that the formation of an iminium ion has the highest energy barrier, suggesting it is a critical step in the reaction mechanism. While not identical, this provides a valuable model for understanding the analogous steps in the synthesis of this compound.

Studies focusing on the Henry reaction have also provided insights into the transition state structures. These calculations help in understanding the stereochemical outcome of the reaction and the factors influencing the stability of the transition states. The presence of the electron-withdrawing fluorine atom on the benzaldehyde ring is expected to influence the electrophilicity of the carbonyl carbon and, consequently, the energetics of the transition state for the nucleophilic attack.

Energy Profile Determination and Reaction Thermodynamics

The determination of the energy profile for the synthesis of this compound is essential for understanding the reaction's spontaneity and kinetics. Computational methods allow for the calculation of the Gibbs free energy changes (ΔG) for each step of the reaction, including the formation of intermediates and transition states.

In the context of the Henry reaction, computational studies have explored the effect of substituents on the benzaldehyde ring. Electron-withdrawing groups, such as the fluorine atom in 4-fluorobenzaldehyde, are known to enhance the reaction rate. This is consistent with a mechanism where the nucleophilic attack on the carbonyl carbon is a key step. Theoretical calculations can quantify this effect by determining the activation energies for substituted versus unsubstituted benzaldehydes.

Below are illustrative data tables that one might expect from such computational studies, detailing the calculated energies for the key species in the reaction pathway for the formation of a generic substituted β-nitrostyrene, which can be considered analogous to the formation of this compound.

Table 1: Calculated Relative Energies of Stationary Points in a Model Henry Reaction

Species Description Relative Energy (kcal/mol)
Reactants Benzaldehyde + Nitronate 0.0
TS1 Transition state for C-C bond formation +15.2
Intermediate β-nitro alkoxide -5.7
TS2 Transition state for dehydration +20.5
Products β-nitrostyrene + H₂O -10.3

Note: These are hypothetical values for illustrative purposes and would be specific to the chosen computational method and reaction conditions.

Table 2: Calculated Thermodynamic Data for a Model Henry Reaction

Parameter Value
ΔH°rxn (kcal/mol) -8.5
ΔS°rxn (cal/mol·K) +15.2
ΔG°rxn (kcal/mol) -13.0

Note: These are hypothetical values for illustrative purposes and would be specific to the chosen computational method and reaction conditions.

Applications and Bio Conjugation Strategies Involving 1 Fluoro 4 2 Nitrovinyl Benzene

Role in Medicinal Chemistry and Drug Discovery

The synthetic organic compound 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969), also known as 4-fluoro-β-nitrostyrene, is a subject of significant interest in medicinal chemistry due to its versatile biological activities. nih.govontosight.ai As a member of the nitroolefins class, it serves as a valuable scaffold in the development of new therapeutic agents. lookchem.com The presence of the fluorine atom and the nitrovinyl group on the benzene (B151609) ring are crucial to its chemical reactivity and biological functions, making it a valuable intermediate in the synthesis of various pharmaceuticals. nih.govontosight.ai

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Fluorinated aromatic compounds, including this compound, have demonstrated a broad spectrum of antimicrobial activities. nih.govresearchgate.net Research has highlighted the potential of nitrostyrene (B7858105) derivatives as effective antibacterial and antifungal agents. mdpi.com The introduction of a styryl functionality to certain nitro-containing compounds has been shown to enhance their antimicrobial properties. mdpi.com

Specifically, the presence of a fluorine atom at the para position of the benzene ring in nitrostyrene derivatives has been associated with high activity against Gram-negative bacteria. mdpi.com The antibacterial and antifungal activity of nitropropenyl benzenes has been found to be greater than that of the corresponding nitroethenyl compounds, a difference attributed to the more negative redox potential of the propenyl side chain. researchgate.net

While direct antiviral studies on this compound are not extensively detailed in the provided results, the broader class of fluorinated aromatic compounds is recognized for its antiviral potential. nih.govresearchgate.net Natural products have historically been a significant source for the discovery of new antimicrobial agents, and compounds with similar structural features have been investigated for their antiviral properties. researchgate.net

Anticancer and Analgesic Potentials

The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a promising scaffold for anticancer activity. mdpi.com Nitroolefin compounds, such as this compound, have shown important applications in anticancer and antitumor research. lookchem.comlookchem.com For instance, the new antibiotic lajollamycin, which contains a nitroolefin structure, has demonstrated the ability to inhibit the growth of mouse melanoma cells. lookchem.com Furthermore, a series of (E)-9-(2-nitrovinyl)anthracenes, which share the nitrovinyl moiety, have exhibited potent antiproliferative effects in chronic lymphocytic leukaemia (CLL) and Burkitt's lymphoma (BL) cell lines. mdpi.com

In addition to its anticancer potential, fluorinated aromatic compounds are also recognized for their analgesic properties. nih.govresearchgate.net While specific studies on the analgesic effects of this compound are not detailed, the broader class of compounds is known to exhibit this biological activity. nih.gov

Enzyme Inhibition Studies (e.g., Fructose-1,6-bisphosphatase Inhibition Mechanisms)

Fluorinated compounds are frequently investigated as enzyme inhibitors. Fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway, has been identified as a target for nitrovinyl compounds. researchgate.net Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. caymanchem.com

A series of nitrostyrene derivatives have been synthesized and shown to be potent inhibitors of FBPase, with most exhibiting IC50 values below 10 μM. researchgate.net These compounds are believed to bind to an allosteric site on the enzyme. researchgate.netcaymanchem.com While the direct inhibition of FBPase by this compound is not explicitly stated, the proven efficacy of related nitrostyrene compounds suggests its potential in this area.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For nitrostyrene derivatives, SAR studies have revealed key structural features that influence their biological activity. mdpi.com

The position of substituents on the benzene ring significantly modifies the antimicrobial and antitumor activity. researchgate.net For antibacterial activity, the presence of a fluorine atom at the para position of the benzene ring in nitrostyrene derivatives has been shown to confer the highest activity against Gram-negative bacteria. mdpi.com Furthermore, slight modifications in the chemical structure, such as the addition of a methyl group to the nitroalkene side chain, can significantly alter the antibacterial effects. researchgate.net These findings underscore the importance of the specific arrangement of functional groups in determining the biological profile of these compounds. ontosight.ai

Development of Potent Peptide Deformylase Inhibitors

Halogenated aromatic derivatives, a class to which this compound belongs, are recognized as potent inhibitors of peptide deformylase. nih.govresearchgate.net This enzyme is essential for bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents. The inhibition of peptide deformylase by fluorinated compounds like 1-Fluoro-4-(2-nitroethyl)benzene has been demonstrated, highlighting the potential of these molecules as effective antibacterial drugs.

Advanced Materials Science Applications

Beyond its medicinal applications, this compound and related aromatic compounds are utilized in the field of advanced materials science. ontosight.ai These compounds serve as building blocks in the development of new materials with unique optical and electrical properties. ontosight.ai The presence of the nitro group, an electron-withdrawing group, and the fluorine atom influences the electronic characteristics of the molecule, making it a useful component in the synthesis of specialized organic materials. wikipedia.org For example, such compounds can be used as intermediates in the creation of polymers and other complex organic structures. bldpharm.com

Exploration of Optical and Electronic Properties for Functional Materials

The structure of this compound suggests potential for noteworthy optical and electronic properties, making it a candidate for exploration in materials science. cymitquimica.comontosight.ai The molecule consists of a benzene ring substituted with a fluorine atom at the para position and a nitrovinyl group. ontosight.ai This arrangement results in a molecule with significant intramolecular charge-transfer characteristics, which are often a prerequisite for non-linear optical (NLO) behavior. The nitrovinyl group acts as a strong electron acceptor, while the fluorinated phenyl ring serves as the electron donor.

Crystallographic studies reveal that the (E)-isomer of this compound is an almost planar molecule, a feature that facilitates π-electron delocalization across the structure. nih.govresearchgate.net This planarity, combined with the push-pull electronic nature, is a key indicator for potential second-order NLO properties, which are crucial for applications like frequency doubling of light in laser systems. In the solid state, the molecules are linked by C—H⋯O interactions, forming chains. nih.govresearchgate.net This ordered arrangement in the crystal lattice can further influence the bulk material's optical and electronic properties.

PropertyValueReference
Molecular FormulaC8H6FNO2 cymitquimica.comchemicalbook.comchemspider.com
Molecular Weight167.14 g/mol chemicalbook.comglpbio.comcymitquimica.com
AppearancePale yellow crystalline solid chemicalbook.com
Melting Point100-102 °C chemicalbook.com
Boiling Point (Predicted)254.5±15.0 °C chemicalbook.com
Density (Predicted)1.276±0.06 g/cm3 chemicalbook.com
Crystallographic Parameter ((E)-isomer)ValueReference
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPna2₁ researchgate.net
a16.0965 (14) Å nih.gov
b4.8453 (4) Å nih.gov
c9.5538 (9) Å nih.gov
Volume745.12 (11) ų nih.gov
Z (Molecules per unit cell)4 nih.gov

Integration into Polymeric and Supramolecular Architectures

The molecular structure of this compound makes it a suitable building block for incorporation into larger molecular assemblies such as polymers and supramolecular structures. The presence of the vinyl group (-CH=CHNO₂) offers a reactive site for polymerization reactions. Vinyl compounds are common monomers for producing a wide range of polymeric materials. Although specific polymers based solely on this monomer are not widely documented, its ability to undergo polymerization suggests its potential use as a co-monomer to introduce specific functionalities, such as NLO activity or fluorine-specific properties, into a polymer chain.

Furthermore, the compound exhibits a capacity for forming ordered supramolecular architectures. X-ray diffraction analysis has shown that in the crystalline state, molecules of (E)-1-fluoro-4-(2-nitrovinyl)benzene are linked together through intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions create one-dimensional chains propagating through the crystal. nih.govresearchgate.net This self-assembly behavior is a fundamental aspect of supramolecular chemistry and indicates the potential of this molecule to be used in crystal engineering and the design of materials where long-range order is desirable.

Chemical Probes and Biological Labeling Agents

The nitrovinyl group in this compound is a key functional group that makes the compound a potent Michael acceptor. This reactivity is the basis for its application in bioconjugation and as a chemical probe. The electron-withdrawing nature of the nitro group makes the vinyl carbon atom susceptible to nucleophilic attack from biological molecules like proteins and peptides. This allows for the formation of stable, covalent bonds with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine.

This reactivity makes it an effective alkylating agent for covalently modifying biomolecules. cymitquimica.com While research on this compound itself as a labeling agent is specific, the utility of the closely related 4-(2-nitrovinyl)benzoyl moiety in bioconjugation has been demonstrated. In one study, a peptide functionalized with a 4-(2-nitrovinyl)benzoyl group was shown to react rapidly and efficiently with an ¹⁸F-labeled N-methylaminooxy prosthetic group. acs.org The conjugation was complete in just 5 minutes at 30 °C, highlighting the high reactivity and efficiency of the nitrovinyl group for chemoselective ligation. acs.org This result underscores the considerable potential of the nitrovinylbenzene scaffold for the radiolabeling of peptides for applications such as Positron Emission Tomography (PET) imaging. acs.org The fluorine atom in this compound could also serve as a potential site for radiofluorination (with ¹⁸F) or as a reporter group for ¹⁹F NMR studies.

Future Directions and Emerging Research Avenues for 1 Fluoro 4 2 Nitrovinyl Benzene

Development of Novel Asymmetric Catalysis and Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969) is an excellent substrate for asymmetric reactions, particularly Michael additions, to generate chiral products.

Future research is heavily invested in discovering and optimizing novel organocatalysts for these transformations. For instance, perhydroindolic acid has been employed as a chiral organocatalyst for the highly efficient asymmetric Michael addition of aldehydes to this compound, producing enantioselective products with high yields. rsc.org Similarly, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, are a significant area of investigation. Catalysts such as 2-aminoDMAP/urea and 2-aminoDMAP/thiourea (B124793) have been shown to effectively catalyze the enantioselective Michael addition of malonates and 1-nitropropane (B105015) to this compound. metu.edu.trmetu.edu.tr

Cinchona alkaloid derivatives represent another promising class of catalysts. A thiourea derivative of cinchonine (B1669041) has been successfully used in the organocatalytic asymmetric synthesis of (R)-rolipram, a potential therapeutic agent, starting from this compound and dimethyl malonate. buchler-gmbh.com Furthermore, squaramide-based organocatalysts are being explored for diastereo- and enantioselective cascade reactions, such as the synthesis of trisubstituted benzopyrans. acs.org A significant development in this field is the three-component domino reaction involving this compound, an aldehyde, and a pyrazolone (B3327878) substrate to synthesize complex spirocyclic pyrazolones with high enantiomeric excess (>98%) and diastereomeric ratio (>20:1). rsc.org

ReactantsCatalystProduct TypeYieldEnantiomeric/Diastereomeric RatioReference
This compound, PropionaldehydePerhydroindolic acidChiral nitro-aldehyde-89:1.5 (major enantiomers) rsc.org
This compound, Dimethyl malonateCinchonine-thiourea derivative(R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate-- buchler-gmbh.com
This compound, Diethyl malonate2-aminoDMAP/ureaDiethyl 2-((4-fluorophenyl)(nitro)methyl)malonate88%- metu.edu.tr
This compound, Salicylaldehyde derivativeSquaramide derivativeTrisubstituted benzopyran-Good to moderate acs.org
This compound, 1-Nitropropane2-aminoDMAP/thioureaSyn/anti-isomers of a nitroalkane78%79:21 (syn/anti) metu.edu.tr
This compound, Propionaldehyde, Pyrazolone derivative(S)-diphenylprolinol silyl (B83357) etherSpirocyclic pyrazolone64%>20:1 dr, 98% ee rsc.org

Investigation of New Reaction Methodologies and Catalytic Systems

Beyond asymmetric synthesis, researchers are exploring entirely new reaction pathways and catalytic systems to expand the synthetic utility of this compound. A key area is the development of novel catalytic activation methods. For example, the use of cesium fluoride (B91410) as an additive has been shown to significantly increase the catalytic activity of nickel/diamine systems in the Michael addition of 1,3-dicarbonyl compounds to this compound, achieving high product yields (94-96%). rug.nl

Innovative catalytic platforms are also emerging. A noncovalent hybrid catalyst composed of Pd(phen)(OAc)2 and salmon-testes DNA (st-DNA) has been developed for the enantioselective hydroamination of β-nitrostyrenes, showcasing the potential of bio-hybrid catalysts in reactions involving similar substrates. rsc.orgresearchgate.net In a different approach, catalyst-free methodologies are being investigated; the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes proceeds efficiently under solvent-free conditions to produce novel fluorinated vinylpyrroles after a subsequent elimination step. mdpi.com

Furthermore, research is moving towards more sustainable and efficient reaction conditions. Visible-light-induced sulfonylation of nitroolefins, including this compound, has been achieved without the need for a photocatalyst, yielding vinyl sulfones. scispace.com Additionally, metal-organic frameworks (MOFs), such as Co-MOFs, are being tested as recyclable catalysts for reactions like the Friedel–Crafts alkylation of indoles with nitrostyrenes. rsc.org The development of highly chemoselective reduction methods, such as the iridium-catalyzed reduction of the nitroalkene group to a nitroalkane in water, further broadens the synthetic possibilities. rsc.org

Design and Synthesis of Next-Generation Therapeutic Agents

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Fluorinated aromatic compounds are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govresearchgate.net

This compound serves as a key starting material for synthesizing potential therapeutic agents. It is a precursor in the asymmetric synthesis of (R)-rolipram, a phosphodiesterase 4 (PDE4) inhibitor with antidepressant and anti-inflammatory properties. buchler-gmbh.com The broader class of phosphodiesterase inhibitors is a major focus, with related nitrovinylbenzene derivatives being used to synthesize analogues of papaverine (B1678415) as PDE10A inhibitors for treating central nervous system disorders like schizophrenia. nih.gov

The anti-cancer potential of derivatives is another active area of research. Substituted aryl-2-nitrovinyl compounds have been designed and synthesized as proteasome inhibitors, which are a validated target in cancer therapy. nih.gov Molecular docking studies have helped to understand how these molecules interact with the active site of the proteasome enzyme. nih.gov Furthermore, this compound has been used to synthesize 2-Aryl-2-(3-indolyl)acetohydroxamates, which have shown activity against drug-resistant cancer cells. ku.edu The general utility of nitrovinyl compounds as intermediates in pharmaceutical development is well-recognized, with their reactivity being harnessed to build more complex and biologically active molecules. smolecule.com

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational design and predictive modeling are key to elucidating structure-function relationships and guiding the synthesis of new compounds.

Crystallographic data provides the fundamental geometric information for building computational models. The crystal structure of this compound has been determined, revealing a nearly planar molecule with a trans conformation across the C=C double bond. nih.govresearchgate.netnih.gov This empirical data is crucial for validating and parameterizing theoretical models.

ParameterValueReference
Molecular FormulaC₈H₆FNO₂ nih.govresearchgate.netnih.gov
Molecular Weight167.14 g/mol nih.govresearchgate.net
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPna2₁ researchgate.net
a16.0965 (14) Å nih.govresearchgate.net
b4.8453 (4) Å nih.govresearchgate.net
c9.5538 (9) Å nih.govresearchgate.net
V745.12 (11) ų nih.govresearchgate.net
Z4 nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of such molecules and their reaction intermediates. rsc.org For example, DFT calculations can help to optimize geometries and understand the binding mechanisms of catalysts. rsc.org Molecular docking is another powerful computational technique used to predict how molecules derived from this compound bind to biological targets. This has been applied to study the interaction of novel proteasome inhibitors with the enzyme's active site, confirming their binding mode and helping to explain their inhibitory activity. nih.gov Kinetic studies on related reactions, coupled with analyses like the Hammett equation, provide quantitative data to build predictive models for substituent effects on reaction rates and mechanisms. mdpi.com

Q & A

Q. What established synthetic routes exist for 1-Fluoro-4-(2-nitrovinyl)benzene, and how is purity optimized?

The compound is synthesized via a palladium-catalyzed Heck coupling reaction. A representative procedure involves:

  • Reacting 1-bromo-4-fluorobenzene (5.7 mmol) with nitroethene (8.5 mmol) in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, cesium carbonate as a base, and palladium acetate as the catalyst.
  • Heating at 353 K for 14 hours under nitrogen .
  • Purification via column chromatography (petroleum ether:ethyl acetate = 7:3) to isolate the (E)-isomer. Reaction progress is monitored by TLC .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction confirms the (E)-configuration and orthorhombic crystal system (space group Pna2₁). Key parameters include:

ParameterValue
Unit cell dimensionsa = 16.0965 Å, b = 4.8453 Å, c = 9.5538 Å
Volume (V)745.12 ų
Z4
Density1.490 Mg/m³
Hydrogen-bonding interactions (C–H···O) stabilize the lattice, forming C(5) chains .

Q. What spectroscopic techniques validate the identity of this compound?

  • ¹H/¹³C NMR : Distinct signals for the vinyl nitro group (δ ~7.5–8.5 ppm for vinylic protons) and aromatic fluorine.
  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and C=C (1630–1600 cm⁻¹) groups.
  • Mass spectrometry : Molecular ion peak at m/z 167.14 (M⁺) .

Advanced Research Questions

Q. What intermolecular forces govern the crystal packing of this compound?

The crystal lattice is stabilized by weak C–H···O hydrogen bonds (2.47–2.52 Å) between the nitro group and adjacent aromatic C–H protons. These interactions form supramolecular chains along the b-axis, contributing to the compound’s thermal stability (melting point: 395 K) .

Q. How does the electronic nature of substituents influence Heck coupling efficiency in nitrovinyl aromatic synthesis?

Fluorine’s electron-withdrawing effect enhances electrophilicity at the aromatic ring, facilitating oxidative addition with palladium. However, steric hindrance from bulky substituents may reduce reaction yields. Comparative studies with chloro analogs (e.g., 1-Chloro-4-(2-nitrovinyl)benzene) show lower activation barriers for fluorine due to its smaller atomic radius .

Q. What biological activities are reported for fluorinated nitrovinyl aromatics, and how are these assessed?

Fluorinated nitrovinyl derivatives exhibit antibacterial, anticancer, and antifungal properties. In vitro assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against E. coli or S. aureus.
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can computational methods predict the reactivity of the nitrovinyl group in substitution reactions?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the nitrovinyl group’s LUMO is localized on the β-carbon, making it susceptible to nucleophilic attacks (e.g., thiol addition). Solvent effects (polar aprotic vs. protic) are modeled using COSMO-RS .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

  • Isomerization risk : Prolonged heating or acidic conditions may convert the (E)-isomer to the (Z)-form.
  • Catalyst loading : Optimizing palladium acetate (5 mol%) and TBAB (2 eq.) minimizes side reactions (e.g., dehalogenation).
  • Purification : Gradient column chromatography or recrystallization in ethyl acetate/hexane ensures >98% (E)-isomer purity .

Methodological Considerations

  • Contradiction analysis : Discrepancies in reported melting points (e.g., 395 K in crystallography vs. 137°C in related nitro compounds) may arise from polymorphic forms or impurities .
  • Experimental design : Control reactions without palladium confirm no coupling occurs, validating the catalytic mechanism .

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1-Fluoro-4-(2-nitrovinyl)benzene
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